molecular formula C8H8Cl2O4 B7789870 Methyl 3,5-dichloro-4-hydroxybenzoate hydrate CAS No. 207511-20-4

Methyl 3,5-dichloro-4-hydroxybenzoate hydrate

Cat. No.: B7789870
CAS No.: 207511-20-4
M. Wt: 239.05 g/mol
InChI Key: SOMZWYJMFUVNBN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Hydroxybenzoate Ester Chemistry

Halogenated hydroxybenzoate esters represent a significant class of compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom, a hydroxyl group, and an ester functional group. The introduction of halogen atoms to the hydroxybenzoate scaffold can significantly alter the molecule's physicochemical properties, such as acidity, lipophilicity, and biological activity.

Methyl 3,5-dichloro-4-hydroxybenzoate hydrate (B1144303) is a specific example within this class, featuring two chlorine atoms at the 3 and 5 positions of the benzene ring. The electron-withdrawing nature of the chlorine atoms influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. The study of such compounds is crucial for understanding structure-activity relationships, where modifications to the halogen substitution pattern can lead to compounds with tailored properties for various applications, including the development of new pharmaceuticals and functional materials.

Significance and Research Trajectory of Dichlorinated Phenolic Esters

Dichlorinated phenolic esters are a subject of ongoing research due to their diverse chemical reactivity and potential biological activities. The presence of two chlorine atoms can enhance the antimicrobial and antifungal properties of these compounds, a characteristic that has been explored in the development of novel preservatives and biocides.

The research trajectory of dichlorinated phenolic esters has evolved from fundamental studies of their synthesis and chemical properties to more applied investigations into their potential uses. In medicinal chemistry, these compounds are often used as building blocks for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atoms can serve as handles for further chemical modifications or can contribute directly to the biological activity of the molecule. Furthermore, the study of dichlorinated phenolic esters contributes to a broader understanding of the environmental fate and impact of halogenated organic compounds.

Detailed Research Findings

Below are the key physicochemical properties of Methyl 3,5-dichloro-4-hydroxybenzoate and its hydrated form.

PropertyValueNotes
Chemical FormulaC8H6Cl2O3·xH2OThe 'x' indicates a variable amount of water in the hydrated form. sigmaaldrich.com
Molecular Weight (Anhydrous)221.04 g/molThis is the mass of the molecule without water. sigmaaldrich.comwatson-int.com
Melting Point123-125 °CAs cited in literature. sigmaaldrich.com
CAS Number (Hydrate)287399-19-3Specific identifier for the hydrated form. sigmaaldrich.com
CAS Number (Anhydrous)3337-59-5Specific identifier for the anhydrous form. watson-int.com

Spectroscopic data provides valuable insights into the structure of Methyl 3,5-dichloro-4-hydroxybenzoate.

Spectroscopic DataObserved Signals
¹H NMR (DMSO)δ 6.50 (brs, 4H), 7.61 (s, 2H) echemi.com
¹³C NMR (DMSO)δ 112.91, 122.83, 126.76, 162.78, 165.52 echemi.com
Mass Spectrometry (m/z)221.0 (MH+), 188.9 echemi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dichloro-4-hydroxybenzoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3.H2O/c1-13-8(12)4-2-5(9)7(11)6(10)3-4;/h2-3,11H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMZWYJMFUVNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583645
Record name Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1)
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Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207511-20-4, 287399-19-3
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, methyl ester, hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207511-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Elucidation

Advanced Synthetic Routes to Methyl 3,5-dichloro-4-hydroxybenzoate Hydrate (B1144303) and its Precursors

The synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate hydrate can be achieved through several strategic pathways, primarily involving esterification and the introduction of functional groups to aromatic precursors.

Esterification and Functional Group Introduction Strategies

A primary method for synthesizing the target compound is through the esterification of 3,5-dichloro-4-hydroxybenzoic acid. One documented procedure involves dissolving 4-hydroxy-3,5-dichlorobenzoic acid in methanol (B129727), followed by the addition of p-toluenesulfonic acid. The reaction mixture is then heated and refluxed for six hours, yielding the methyl ester product with a high yield of 84.9%. echemi.com

Another approach involves the direct chlorination of a p-hydroxybenzoate precursor. For instance, ethyl 4-hydroxybenzoate (B8730719) can be treated with sulfuryl chloride. This reaction is typically warmed on a steam bath until the evolution of gas ceases, a process that takes about 1.5 hours. Subsequent recrystallization from an ethanol-water mixture yields ethyl 3,5-dichloro-4-hydroxybenzoate hydrate with a yield of 83–88%. orgsyn.org While this example uses an ethyl ester, the principle of direct chlorination is a key strategy for introducing the dichloro functionality.

The table below summarizes a selection of esterification and functional group introduction strategies.

Starting MaterialReagentsReaction ConditionsProductYield
4-hydroxy-3,5-dichlorobenzoic acidMethanol, p-toluenesulfonic acidReflux for 6 hoursMethyl 3,5-dichloro-4-hydroxybenzoate84.9% echemi.com
Ethyl 4-hydroxybenzoateSulfuryl chlorideWarming on a steam bath for ~1.5 hoursEthyl 3,5-dichloro-4-hydroxybenzoate hydrate83–88% orgsyn.org
4-hydroxybenzoic acidN-chlorosuccinimide, TiCl₄, CH₂Cl₂Room temperature, 5 hoursMethyl 3,5-dichloro-4-hydroxybenzoateNot specified

Synthesis from Dihalogeno-4-hydroxybenzoic Acids

The direct esterification of dihalogenated 4-hydroxybenzoic acids is a common and effective route. As mentioned, 3,5-dichloro-4-hydroxybenzoic acid serves as a direct precursor. The process of dissolving this acid in methanol with an acid catalyst like p-toluenesulfonic acid and heating under reflux is a straightforward and high-yielding method to obtain Methyl 3,5-dichloro-4-hydroxybenzoate. echemi.com

This approach benefits from the commercial availability of 3,5-dichloro-4-hydroxybenzoic acid. The reaction is robust and provides a direct pathway to the desired methyl ester without the need for separate halogenation steps on the ester itself.

Derivatization Chemistry of this compound

The chemical reactivity of this compound allows for various transformations, particularly at the ester functional group. These derivatizations lead to the formation of corresponding alcohols and hydrazides, which are important intermediates in their own right.

Transformations at the Ester Moiety

The reduction of the methyl ester group in Methyl 3,5-dichloro-4-hydroxybenzoate to the corresponding alcohol, (3,5-dichloro-4-hydroxyphenyl)methanol, can be achieved using powerful reducing agents. One study aimed to reduce 3,5-dichloro-4-hydroxybenzoic acid using Lithium Aluminium Hydride (LiAlH₄) to produce 3,5-dichloro-4-hydroxybenzyl alcohol. researchgate.net However, this particular study resulted in an unexpected cross-linked product, bis(3,5-dichloro-4-hydroxyphenyl)methane, in a 52% yield. researchgate.net This highlights the complexity that can arise in such reduction reactions.

A more conventional approach for the reduction of the ester involves dissolving it in a suitable solvent like methanol and cooling it in an ice bath. Sodium borohydride (B1222165) is then added in batches over a period of about 1.5 hours, with the reaction continuing for an additional 2 hours. This method was reported to yield the target alcohol, with the crude product being obtained in a 62.0% yield after purification. echemi.com

The following table outlines the reductive pathways.

Starting MaterialReducing AgentReaction ConditionsProductYield
Methyl 3,5-dichloro-4-hydroxybenzoateSodium borohydrideMethanol, ice bath(3,5-dichloro-4-hydroxyphenyl)methanol62.0% echemi.com
3,5-dichloro-4-hydroxybenzoic acidLithium Aluminium Hydride (LiAlH₄)Ether, 0°C, reflux for 18hbis(3,5-dichloro-4-hydroxyphenyl)methane52% researchgate.net

The conversion of Methyl 3,5-dichloro-4-hydroxybenzoate to its corresponding hydrazide, 3,5-dichloro-4-hydroxybenzohydrazide (B1330080), is a well-established reaction. This transformation is typically accomplished by reacting the methyl ester with hydrazine (B178648) hydrate. echemi.comchemicalbook.com

In a representative procedure, Methyl 3,5-dichloro-4-hydroxybenzoate is dissolved in methanol, and hydrazine hydrate is added. The mixture is then refluxed for 3 hours. echemi.comchemicalbook.com This process leads to the formation of a large amount of white solid, which is the desired hydrazide product. The reaction proceeds to completion, and the crude product can be obtained in a quantitative yield by evaporating the solvent and excess hydrazine monohydrate. chemicalbook.com The resulting 3,5-dichloro-4-hydroxybenzohydrazide is often pure enough to be used in subsequent steps without further purification. chemicalbook.com

The table below details the hydrazide formation reaction.

Starting MaterialReagentsReaction ConditionsProductYield
Methyl 3,5-dichloro-4-hydroxybenzoateHydrazine hydrate, MethanolReflux for 3 hours3,5-dichloro-4-hydroxybenzohydrazideQuantitative chemicalbook.com

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of Methyl 3,5-dichloro-4-hydroxybenzoate is a versatile handle for a range of chemical transformations, including alkylation, etherification, and the formation of carbonyloxy derivatives.

Alkylation and Etherification Chemistry

The conversion of the phenolic hydroxyl group to an ether is a common synthetic strategy. One documented method involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid, the precursor acid to the target ester, to yield Methyl 3,5-dichloro-4-methoxybenzoate. A general procedure for such transformations involves the reaction of the parent acid with a halohydrocarbon in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at an elevated temperature to ensure complete conversion. For instance, the reaction of 3,5-dichloro-4-hydroxybenzoic acid with methyl iodide at 80°C for 3 hours can yield the methylated product. chemicalbook.com

Another approach to the synthesis of Methyl 3,5-dichloro-4-methoxybenzoate involves the methylation of a mixture of 3,5-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid using dimethyl sulphate in an aqueous solution of potassium hydroxide. google.com This process is conducted at around 40°C while maintaining a pH of 11.5. The product, Methyl 3,5-dichloro-4-methoxybenzoate, precipitates from the reaction mixture and can be isolated by filtration. google.com This method has been reported to achieve a high yield of the desired product. google.com

Furthermore, the phenolic hydroxyl group can undergo etherification with more complex moieties. For example, Methyl 3,5-dichloro-4-hydroxybenzoate can be coupled with bis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate (B81430) in the presence of a copper catalyst and a base like triethylamine (B128534) (TEA) in dichloromethane. This reaction, stirred at room temperature for several days, yields Methyl 3,5-dichloro-4-(4-methoxy-3-isopropylphenoxy)-benzoate. echemi.com

Below is an interactive data table summarizing the reaction conditions for the alkylation and etherification of the phenolic hydroxyl group.

PrecursorReagent(s)BaseSolventTemperature (°C)Time (h)ProductYield (%)
3,5-dichloro-4-hydroxybenzoic acidmethyl iodineK2CO3DMF803Methyl 3,5-dichloro-4-methoxybenzoateNot specified
3,5-dichloro-4-hydroxybenzoic acid / 3,5-dichloro-4-methoxybenzoic acid mixturedimethyl sulphateKOHWater403Methyl 3,5-dichloro-4-methoxybenzoate105 (based on starting acid)
Methyl 3,5-dichloro-4-hydroxybenzoatebis(3-isopropyl-4-methoxyphenyl)iodonium tetrafluoroborate, copper powderTEADichloromethaneRoom Temp72Methyl 3,5-dichloro-4-(4-methoxy-3-isopropylphenoxy)-benzoate80
Formation of Carbonyloxy Derivatives

The phenolic hydroxyl group of Methyl 3,5-dichloro-4-hydroxybenzoate can be acylated to form carbonyloxy derivatives, which are esters of the phenolic hydroxyl group. This transformation is typically achieved by reacting the phenol (B47542) with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to deprotonate the phenol, increasing its nucleophilicity. Common bases for this purpose include pyridine (B92270) or triethylamine. While specific examples for the acylation of Methyl 3,5-dichloro-4-hydroxybenzoate are not detailed in the provided search results, the general principles of phenol acylation would apply.

Investigation of Reaction Kinetics and Mechanisms

The study of reaction kinetics provides valuable insights into the mechanism of a chemical transformation and allows for the optimization of reaction conditions. The esterification of benzoic acids, including substituted derivatives, is a classic example of an equilibrium-controlled reaction. The kinetics of the esterification of benzoic acid with alcohols, catalyzed by strong acids like p-toluenesulfonic acid, have been shown to follow first-order kinetics with respect to the benzoic acid. dnu.dp.uaresearchgate.net

The rate of esterification is influenced by several factors, including the structure of the alcohol and the benzoic acid. Steric hindrance around the carboxylic acid group can significantly slow down the reaction rate. rug.nl For 3,5-disubstituted 4-hydroxybenzoic acids, the substituents on the aromatic ring can influence the electronic properties of the carboxylic acid group, thereby affecting its reactivity. Electron-withdrawing groups, such as the chlorine atoms in Methyl 3,5-dichloro-4-hydroxybenzoate, can increase the acidity of the carboxylic acid, which may influence the equilibrium of the esterification reaction.

The mechanism of acid-catalyzed esterification, known as the Fischer esterification, involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfer steps and the elimination of a water molecule to form the ester.

Optimization Strategies in Chemical Synthesis

Optimizing the synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate and its derivatives is crucial for improving yield, reducing reaction times, and minimizing the formation of byproducts. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants.

For the synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate itself via Fischer esterification of 3,5-dichloro-4-hydroxybenzoic acid, optimization would involve selecting an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and an excess of methanol to drive the equilibrium towards the product side. echemi.com The removal of water as it is formed, for example, by azeotropic distillation, is another effective strategy to increase the yield of the ester.

In the case of the alkylation and etherification reactions of the phenolic hydroxyl group, the choice of base and solvent plays a critical role. A strong base is required to deprotonate the phenol, and the solvent must be able to dissolve both the reactants and the base. As seen in the examples, potassium carbonate in DMF is an effective combination for alkylation. chemicalbook.com Optimization of the reaction temperature and time is also necessary to ensure the reaction goes to completion without significant decomposition of the reactants or products. For instance, in the synthesis of Methyl 3,5-dichloro-4-methoxybenzoate, a reaction time of 3 hours at 80°C was employed. chemicalbook.com

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the Methyl 3,5-dichloro-4-hydroxybenzoate hydrate (B1144303) molecule.

Proton (¹H) NMR spectroscopy of Methyl 3,5-dichloro-4-hydroxybenzoate reveals distinct signals corresponding to the different types of protons present in the molecule. In a dimethyl sulfoxide (DMSO-d₆) solvent, the spectrum is characterized by a singlet observed at approximately 7.61 ppm. echemi.com This signal is attributed to the two chemically equivalent aromatic protons on the benzene (B151609) ring (H-2 and H-6). The equivalence of these protons is due to the symmetrical substitution pattern on the aromatic ring.

Another key signal is a singlet corresponding to the methyl (-OCH₃) group of the ester functionality. Additionally, exchangeable protons from the hydroxyl (-OH) group and the water of hydration give rise to a broad singlet. echemi.com The exact chemical shift of these exchangeable protons can vary depending on factors such as concentration, temperature, and solvent purity.

Table 1: ¹H NMR Spectroscopic Data for Methyl 3,5-dichloro-4-hydroxybenzoate hydrate in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityAssignment
~7.61Singlet (s)Aromatic Protons (H-2, H-6)
Value not specifiedSinglet (s)Methyl Protons (-OCH₃)
Broad signalSinglet (s)Hydroxyl (-OH) & Water (H₂O) Protons

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for Methyl 3,5-dichloro-4-hydroxybenzoate in DMSO-d₆ shows five distinct signals, corresponding to the different carbon environments. echemi.com

The signal at the lowest field (highest chemical shift), around 165.52 ppm, is assigned to the carbonyl carbon (C=O) of the ester group. echemi.com The aromatic carbons show signals at approximately 162.78 ppm, 126.76 ppm, 122.83 ppm, and 112.91 ppm. echemi.com These can be assigned to the quaternary carbons (C-1, C-3, C-4, C-5) and the protonated carbons (C-2, C-6) of the benzene ring. The carbon of the methyl group (-OCH₃) is expected to appear at a much higher field (lower chemical shift).

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
165.52Carbonyl Carbon (C=O)
162.78Aromatic Carbon
126.76Aromatic Carbon
122.83Aromatic Carbon
112.91Aromatic Carbon
Value not specifiedMethyl Carbon (-OCH₃)

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. For Methyl 3,5-dichloro-4-hydroxybenzoate, mass spectrometric analysis confirms its molecular mass and provides evidence of its characteristic isotopic pattern due to the presence of two chlorine atoms. echemi.comnih.gov

Analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak corresponding to the mass of the anhydrous compound (C₈H₆Cl₂O₃). nih.gov The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) results in a characteristic isotopic cluster for the molecular ion and its fragments, which is a key diagnostic feature in the mass spectrum. Common observed ions include the protonated molecule [M+H]⁺ at m/z 221.0. echemi.com

Table 3: Key Mass Spectrometry Peaks for Methyl 3,5-dichloro-4-hydroxybenzoate

m/zInterpretation
221.0Protonated Molecular Ion [M+H]⁺
220Molecular Ion [M]⁺
191Fragment Ion
189Fragment Ion

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For Methyl 3,5-dichloro-4-hydroxybenzoate (anhydrous), the theoretical monoisotopic mass is calculated to be 219.9693994 Da. nih.gov HRMS analysis would yield an experimental mass value extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of C₈H₆Cl₂O₃ and distinguishing it from other compounds with the same nominal mass.

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of characterization by measuring the Collision Cross Section (CCS) of an ion, which is related to its size and shape. While experimental CCS data are not widely reported, theoretical predictions can be made. These predictions are valuable for structural confirmation and for inclusion in analytical databases for compound identification.

Predicted CCS values for various adducts of Methyl 3,5-dichloro-4-hydroxybenzoate have been calculated using computational methods. uni.lu These values serve as a reference for future experimental work and aid in the identification of the compound in complex mixtures.

Table 4: Predicted Collision Cross Section (CCS) Values for Methyl 3,5-dichloro-4-hydroxybenzoate Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺220.97668136.5
[M+Na]⁺242.95862147.9
[M-H]⁻218.96212139.4
[M+NH₄]⁺238.00322156.3
[M+K]⁺258.93256143.5

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group and the water molecule, with the broadness resulting from hydrogen bonding. The C=O stretching vibration of the ester group is expected to produce a strong, sharp peak around 1680-1710 cm⁻¹.

Stretching vibrations for the aromatic C-H bonds typically appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester and phenol (B47542) groups would result in bands in the 1000-1300 cm⁻¹ range. Finally, the C-Cl stretching vibrations are expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Advanced Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are paramount in the separation and quantification of this compound from various matrices, ensuring its purity and enabling the analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A common approach involves reverse-phase HPLC, where a non-polar stationary phase is used in conjunction with a polar mobile phase.

For the separation of chlorinated phenols and related compounds, a C18 column is frequently employed. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, often with the addition of an acid like phosphoric acid or formic acid to control the pH and improve peak shape. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs ultraviolet light.

Table 1: Illustrative HPLC Parameters for Analysis of Halogenated Benzoates

ParameterCondition
Stationary Phase C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Phosphoric Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL

This table presents a typical set of starting conditions for the HPLC analysis of halogenated aromatic compounds. Method optimization would be required for specific applications.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

The principles of separation in UPLC are analogous to HPLC, and methods can often be transferred between the two techniques with appropriate adjustments. For this compound, a UPLC method would likely utilize a sub-2 µm C18 column, allowing for a significant reduction in analysis time and solvent consumption while improving peak efficiency. The enhanced resolution of UPLC is particularly advantageous for the separation of closely related impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is exceptionally well-suited for the identification of its degradation products, which are often more volatile.

In degradation studies, a sample of this compound would be subjected to conditions that induce breakdown, such as exposure to UV light, heat, or chemical reagents. The resulting mixture of compounds can then be analyzed by GC-MS. The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the degradation products by comparison to spectral libraries.

For instance, studies on the degradation of chlorinated phenols have identified various byproducts, including other chlorinated phenols, hydroquinones, and catechols. A similar approach could be employed to elucidate the degradation pathways of this compound.

Table 2: Potential Degradation Products of Halogenated Aromatic Compounds Identifiable by GC-MS

Compound ClassPotential Degradation Products
Chlorinated Phenols Dichlorophenols, Trichlorophenols
Hydroquinones Chlorohydroquinone
Catechols Dichlorocatechol
Benzoic Acids Decarboxylation products

This table lists classes of compounds that are often observed as degradation products of more complex halogenated aromatics and are amenable to GC-MS analysis.

Crystallographic Insights from Related Halogenated Benzoate Structures

Analysis of the crystal structure of a compound like methyl 2,5-dichlorobenzoate reveals key structural parameters. In such structures, the benzene ring is typically planar, and the bond lengths and angles are influenced by the electronic effects of the substituents. The chlorine atoms, being electron-withdrawing, can affect the aromaticity of the ring and participate in intermolecular interactions such as halogen bonding. The ester group's conformation relative to the benzene ring is also a critical feature, often described by a torsion angle.

Environmental Fate and Biotransformation Studies

Microbial Degradation Pathways and Metabolite Identification

The microbial degradation of chlorinated benzoates is a key process in their removal from the environment. While specific studies on Methyl 3,5-dichloro-4-hydroxybenzoate are limited, research on analogous compounds, particularly 3,5-dichlorobenzoate and other chlorinated parabens, provides insight into its likely metabolic pathways.

Under aerobic conditions, the degradation of chlorinated aromatic compounds is typically initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols. For 3,5-dichlorobenzoate, a key intermediate is likely to be a dichlorinated catechol. This is then subject to ring cleavage, either through an ortho or meta pathway, leading to intermediates that can enter central metabolic cycles. One study on a Pseudomonas sp. capable of degrading 3,5-dichlorobenzoate identified the activity of catechol 1,2-dioxygenase, suggesting an ortho cleavage pathway. nih.gov

Anaerobic degradation of chlorinated benzoates often proceeds through reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. This process is carried out by specific anaerobic bacteria. For dichlorinated benzoates, this would lead to the formation of monochlorobenzoates and eventually benzoate, which can be further degraded. nih.gov Another potential anaerobic pathway for 3,5-dichloro-4-hydroxybenzoate, following hydrolysis, is decarboxylation to yield 2,6-dichlorophenol. nih.gov

The initial hydrolysis of the methyl ester of Methyl 3,5-dichloro-4-hydroxybenzoate to 3,5-dichloro-4-hydroxybenzoic acid is a critical first step in its biodegradation. This is a common pathway for paraben degradation in general. nih.gov

Condition Initial Step Key Intermediate(s) Potential Subsequent Metabolites Microorganism Type
AerobicHydrolysis3,5-dichloro-4-hydroxybenzoic acidDichlorinated catechols, Muconic acid derivativesAerobic bacteria (e.g., Pseudomonas sp.)
AnaerobicHydrolysis3,5-dichloro-4-hydroxybenzoic acid2,6-dichlorophenol (via decarboxylation), Monochlorinated benzoates (via reductive dechlorination)Anaerobic bacteria

Abiotic Transformation Mechanisms in Environmental Systems

Abiotic processes can also contribute to the transformation of Methyl 3,5-dichloro-4-hydroxybenzoate in the environment. These mechanisms are particularly relevant in aquatic systems and include photolysis and hydrolysis.

Photolysis: In sunlit surface waters, photolysis can be a significant degradation pathway for aromatic compounds. The presence of chromophores in the structure of Methyl 3,5-dichloro-4-hydroxybenzoate suggests it may absorb sunlight and undergo photochemical transformation. The specific products of photolysis for this compound are not well-documented, but for related chlorinated aromatic compounds, photolysis can lead to dechlorination or the formation of other transformation products.

Hydrolysis: The ester linkage in Methyl 3,5-dichloro-4-hydroxybenzoate is susceptible to hydrolysis, which can be chemically catalyzed by acids or bases. In the environment, this reaction would yield 3,5-dichloro-4-hydroxybenzoic acid and methanol (B129727). The rate of hydrolysis is pH-dependent, with appreciable rates occurring at pH values above 7. sci-hub.se

Mechanism Description Primary Transformation Product Influencing Factors
PhotolysisDegradation by sunlight in aquatic environments.Not specifically documented; likely involves dechlorination and ring transformation.Sunlight intensity, water depth, presence of photosensitizers.
HydrolysisCleavage of the ester bond by water.3,5-dichloro-4-hydroxybenzoic acid and methanol.pH (rate increases at pH > 7), temperature.

Role of Methyl 3,5-dichloro-4-hydroxybenzoate as an Environmental Intermediate

Methyl 3,5-dichloro-4-hydroxybenzoate can be formed in the environment as a transformation product of other substances, highlighting its role as an environmental intermediate.

One significant source is the chlorination of methylparaben during water treatment processes. Methylparaben (Methyl 4-hydroxybenzoate) is a widely used preservative in cosmetics, pharmaceuticals, and food products and is frequently detected in wastewater. During chlorine-based disinfection of water and wastewater, methylparaben can react with chlorine to form chlorinated derivatives, including monochlorinated and dichlorinated species such as Methyl 3,5-dichloro-4-hydroxybenzoate. nih.gov Studies have shown that these chlorinated parabens can be more persistent than the parent compounds. nih.gov

Additionally, related compounds like 3,5-dichloro-4-hydroxybenzoic acid have been identified as metabolites in the biotransformation of certain fungal products, such as 3,5-dichloro-p-anisyl alcohol. nih.gov This suggests that natural processes can also lead to the formation of the core structure of this compound in the environment.

Chemical Persistence and Mobility in Aquatic Environments

The persistence and mobility of Methyl 3,5-dichloro-4-hydroxybenzoate in aquatic environments are influenced by its chemical structure and properties.

Persistence: As a dichlorinated paraben, Methyl 3,5-dichloro-4-hydroxybenzoate is expected to be more persistent than its non-chlorinated parent compound, methylparaben. nih.gov The presence of chlorine atoms on the aromatic ring generally increases the resistance of a compound to microbial degradation. paris-saclay.fr Studies on the fate of parabens in rivers have shown that while methylparaben concentrations tend to decrease downstream from wastewater treatment plant outfalls, concentrations of dichlorinated methylparaben can remain stable, indicating greater persistence in the aquatic environment. nih.gov

Advanced Research Applications and Biological System Interactions

Methyl 3,5-dichloro-4-hydroxybenzoate Hydrate (B1144303) as a Precursor in High-Value Compound Synthesis

The unique arrangement of chloro and hydroxyl substituents on the benzene (B151609) ring of Methyl 3,5-dichloro-4-hydroxybenzoate makes it a strategic starting block for the synthesis of more complex molecules with significant therapeutic potential. The electron-withdrawing nature of the chlorine atoms and the reactive sites on the ring and ester group allow for a variety of chemical modifications.

The thyroid hormone receptor (TR) is a key regulator of metabolism, and its dysfunction is linked to diseases like dyslipidemia and nonalcoholic steatohepatitis (NASH). wikipedia.org TRs have two primary subtypes, TRα and TRβ, with the beneficial effects on lipid levels being primarily mediated by TRβ activation in the liver. researchgate.net Consequently, the development of TRβ-selective agonists is a major goal in medicinal chemistry.

A critical structural motif in many potent and selective TRβ agonists is the 3,5-dihalo-4-hydroxyphenyl group. This moiety mimics the inner ring of the natural thyroid hormone, triiodothyronine (T3). Methyl 3,5-dichloro-4-hydroxybenzoate provides this essential dichlorinated phenyl core, making it a key precursor for such therapeutic agents.

One prominent example is the synthesis of MGL-3196 (Resmetirom), a highly selective TRβ agonist. researchgate.net The molecular structure of MGL-3196 contains the characteristic 3,5-dichloro-4-hydroxyphenyl group, which is coupled to a pyridazinone and a cyanoazauracil moiety. researchgate.netnih.gov The synthesis of such complex molecules involves multi-step processes where a precursor supplying the 3,5-dichloro-4-hydroxyphenyl core is essential. Optimization of this series of compounds led to the discovery of MGL-3196, which demonstrated a 28-fold selectivity for TR-β over TR-α in functional assays and has shown efficacy in reducing LDL cholesterol and triglycerides in clinical studies. researchgate.net

Table 1: Key Thyroid Hormone Receptor Agonist
CompoundCore Structural MoietyTherapeutic TargetSignificance
MGL-3196 (Resmetirom)3,5-dichloro-4-hydroxyphenylThyroid Hormone Receptor β (TRβ)Highly selective agonist for the treatment of dyslipidemia and NASH. wikipedia.orgresearchgate.net

The synthesis of compounds containing aryl-amido-aryl linkages is an area of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. While Methyl 3,5-dichloro-4-hydroxybenzoate possesses a suitable aromatic ring for such syntheses, specific examples detailing its use as a direct precursor for therapeutic aryl-amido-aryl compounds are not extensively documented in the available research. General synthetic methods for creating aryl amides often involve the coupling of carboxylic acids and amines or other activated intermediates. The structural features of Methyl 3,5-dichloro-4-hydroxybenzoate could theoretically be modified for incorporation into such synthetic pathways.

Investigation of Biological Activities of Methyl 3,5-dichloro-4-hydroxybenzoate Derivatives

The introduction of halogen atoms into organic molecules can profoundly alter their biological activity. This principle is widely exploited in the development of pharmaceuticals and agrochemicals.

Carboxylic acids and their derivatives are foundational to the development of many herbicides and plant growth regulators. A well-known example is 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that acts as a systemic herbicide against broadleaf weeds. researchgate.net Its mode of action involves inducing uncontrolled growth that leads to plant death. researchgate.net

Another relevant compound is 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), which is known to inhibit cellulose (B213188) synthesis in plants. nih.gov The herbicidal and plant growth-regulating effects of these and other halogenated aromatic compounds highlight the potential for derivatives of Methyl 3,5-dichloro-4-hydroxybenzoate to exhibit similar properties. The chlorinated hydroxybenzoate structure is a key component in compounds that could potentially interact with various biosynthetic pathways in plants. While specific studies focusing on the plant growth regulatory properties of derivatives from Methyl 3,5-dichloro-4-hydroxybenzoate are not detailed in the reviewed literature, the established activity of structurally similar compounds suggests this as a plausible area for future research.

Table 2: Related Halogenated Aromatic Plant Growth Regulators
CompoundChemical ClassMode of Action
2,4-Dichlorophenoxyacetic acid (2,4-D)Phenoxyacetic acidSynthetic auxin, causes uncontrolled growth. researchgate.net
2,6-Dichlorobenzonitrile (Dichlobenil)BenzonitrileInhibits cellulose biosynthesis. nih.gov

Interaction with Enzymatic Pathways and Biosynthetic Routes

Analogs of natural substrates are invaluable tools for elucidating enzymatic mechanisms and metabolic pathways. The structural similarity of Methyl 3,5-dichloro-4-hydroxybenzoate to a key biological precursor allows it to be used in the study of vital biosynthetic routes.

Ubiquinone, also known as Coenzyme Q (CoQ), is an essential lipid involved in cellular respiration and antioxidant defense. The biosynthesis of CoQ is a multi-step process that begins with the precursor 4-hydroxybenzoic acid (4-HB). In humans and other eukaryotes, the aromatic ring of CoQ is derived from 4-HB.

The first committed step in this pathway is the prenylation of 4-HB by the enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase, which attaches a long isoprenoid tail to the benzene ring. This is followed by a series of modifications, including decarboxylation, hydroxylations, and methylations, to produce the final, fully functional ubiquinone molecule.

Given that 4-hydroxybenzoic acid is the natural substrate that initiates this crucial pathway, analogs such as Methyl 3,5-dichloro-4-hydroxybenzoate are of significant interest for biochemical studies. By introducing a halogenated version of the substrate, researchers can investigate the substrate specificity of the enzymes in the CoQ biosynthetic pathway, such as 4-hydroxybenzoate polyprenyltransferase. Such studies can reveal how modifications to the aromatic ring affect enzyme binding and catalytic activity, providing deeper insight into the molecular mechanisms of ubiquinone production.

Table of Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate
MGL-3196 (Resmetirom)
Triiodothyronine (T3)
2,4-Dichlorophenoxyacetic acid (2,4-D)
2,6-Dichlorobenzonitrile (Dichlobenil)
4-hydroxybenzoic acid (4-HB)
Ubiquinone (Coenzyme Q)

Ligand Binding Studies and Receptor Interactions (by inference from QSAR/EDC research)

While direct ligand binding studies on this compound are not extensively documented in publicly available research, inferences can be drawn from broader research on halogenated phenolic compounds and Quantitative Structure-Activity Relationship (QSAR) studies of related molecules. The presence of chlorine atoms on the benzene ring is expected to significantly influence its binding characteristics.

Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds, where the halogen atom acts as an electrophilic species interacting with a Lewis base. nih.govchemrxiv.org These interactions can play a crucial role in the specificity and affinity of a ligand for its receptor. The position and number of halogen substituents on a phenolic ring can modulate the electronic properties of the molecule, thereby affecting its binding affinity to target proteins. nih.gov

QSAR studies on similar p-hydroxybenzoate esters have indicated that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, are significant factors in determining their biological activity. researchgate.net For instance, an increase in ELUMO and dipole moment has been correlated with increased antifungal activity in some p-hydroxybenzoate esters. researchgate.net In the case of this compound, the two chlorine atoms, being electron-withdrawing, would substantially alter the electron distribution of the aromatic ring and the acidity of the hydroxyl group, which are key features for receptor recognition and binding.

Research on other halogenated phenolic compounds, such as halogenated bisphenol A analogues, has shown that they can act as ligands for nuclear receptors like the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov Although the specific receptor targets for this compound are not definitively identified, its structural similarity to other endocrine-disrupting chemicals (EDCs) suggests a potential for interaction with various biological receptors. The dichlorinated structure might confer a higher affinity or a different binding mode compared to its non-chlorinated parent compound, methylparaben.

Table 1: Inferred Receptor Interaction Profile

Feature Implication for Receptor Interaction
Dichloro substitution Alters electronic properties, potentially increasing binding affinity through halogen bonding.
Hydroxyl group Key site for hydrogen bonding with receptor active sites.

Applications in Proteomics Research

The field of proteomics, which involves the large-scale study of proteins, offers a platform to understand the biological effects of small molecules like this compound. While specific proteomics studies centered on this compound are not prominent, the methodologies within proteomics can be applied to elucidate its mechanism of action and identify potential protein targets. oup.com

Small molecules can induce changes in the proteome, the entire set of proteins expressed by an organism, and quantitative proteomics can be used to profile these changes. bohrium.com By treating cells or organisms with this compound and analyzing the subsequent changes in protein expression levels, researchers could identify pathways and cellular processes affected by the compound. This approach can help in understanding its potential toxicity or therapeutic effects.

Furthermore, techniques such as affinity chromatography coupled with mass spectrometry could be employed to identify direct binding partners of this compound. nih.gov In such an experiment, the compound would be immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. The identified proteins could then be further investigated to validate the interaction and understand its functional consequences. Phenolic compounds are known to interact with proteins through both non-covalent and covalent mechanisms, potentially altering their structure and function. nih.govfrontiersin.org

The study of protein-phenolic interactions is crucial as these interactions can influence the biological properties of both the protein and the small molecule. nih.govfrontiersin.org Given that methyl p-hydroxybenzoate (the parent compound) has been shown to affect cell growth and gene expression in mammalian cells, proteomics could be a valuable tool to explore the more specific effects of its dichlorinated derivative. nih.gov

Natural Occurrence and Biosynthesis

While thousands of halogenated organic compounds are known to be produced naturally, particularly by marine organisms, there is no direct evidence to suggest that this compound is a naturally occurring compound. researchgate.netresearchgate.net The biosynthesis of halogenated metabolites is a complex process often involving specific enzymes called halogenases. researchgate.netoup.comnih.gov These enzymes catalyze the incorporation of halogen atoms into organic molecules. The biosynthesis of chlorinated aromatic compounds has been studied in some bacteria, but a pathway for the production of this compound has not been identified. oup.com

Conversely, there is substantial evidence pointing to an anthropogenic origin for this compound. Methyl 3,5-dichloro-4-hydroxybenzoate is a known chlorinated derivative of methylparaben (methyl 4-hydroxybenzoate), a widely used preservative in cosmetics, pharmaceuticals, and food products. core.ac.uk Parabens can be introduced into aquatic environments through wastewater. nih.gov During water treatment processes that use chlorine for disinfection, parabens can react with free chlorine to form chlorinated derivatives, including mono- and di-chlorinated forms. core.ac.ukresearchgate.netbohrium.com

Studies have detected Methyl 3,5-dichloro-4-hydroxybenzoate in swimming pools and river water, indicating its formation as a disinfection byproduct. core.ac.ukresearchgate.netbohrium.comresearchgate.net These chlorinated parabens are often more stable and can be more toxic than their parent compounds. researchgate.netbohrium.com Therefore, the presence of this compound in the environment is predominantly attributed to the chemical transformation of methylparaben.

Table 2: Compound Names Mentioned

Compound Name
This compound
Methylparaben
Methyl 4-hydroxybenzoate
Halogenated bisphenol A

Q & A

Q. What methodologies are recommended for synthesizing Methyl 3,5-dichloro-4-hydroxybenzoate hydrate under mild laboratory conditions?

  • Methodological Answer: A two-step synthesis approach is optimal:
  • Step 1: Methylation of 3,5-dichloro-4-hydroxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) at reflux (70–80°C) to form the methyl ester.
  • Step 2: Controlled hydrolysis of the ester group under alkaline conditions (e.g., NaOH in MeOH/H₂O) followed by recrystallization to isolate the hydrate form.
    This method minimizes hazardous intermediates and improves yield (≥75%) compared to harsher chlorination routes .
    Key Considerations: Monitor pH during hydrolysis to avoid decarboxylation. Use TLC or HPLC to track reaction progress.

Q. Which analytical techniques are most effective for characterizing the hydrate form and distinguishing it from the anhydrous compound?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA): Quantify hydration water content by measuring mass loss between 50–150°C. A sharp endothermic peak in this range confirms hydrate formation .
  • X-ray Diffraction (XRD): Compare crystal lattice parameters with anhydrous forms. Hydrates typically exhibit distinct diffraction patterns due to water molecule inclusion .
  • ¹H NMR (D₂O exchange): Detect labile protons from water molecules. Broad peaks near 4–5 ppm indicate hydrogen-bonded water .

Advanced Research Questions

Q. How does this compound act as a competitive inhibitor of 4-hydroxybenzoate 1-hydroxylase?

  • Methodological Answer: The compound’s structural similarity to 4-hydroxybenzoate allows it to bind the enzyme’s active site without undergoing hydroxylation.
  • Kinetic Assays: Perform Lineweaver-Burk plots using varying substrate (4-hydroxybenzoate) and inhibitor concentrations. A parallel line pattern indicates uncompetitive inhibition, but in this case, intersecting lines confirm competitive inhibition (Ki ≈ 10–50 μM) .
  • Fluorescence Quenching: Monitor flavin adenine dinucleotide (FAD) reduction in the enzyme’s active site. The inhibitor disrupts NADH-dependent FAD reduction, stalling catalytic turnover .

Q. What experimental strategies can elucidate the impact of hydrate structure on the compound’s stability and solubility?

  • Methodological Answer:
  • Phase Solubility Studies: Measure solubility in aqueous buffers (pH 2–10) and organic solvents (e.g., DMSO, MeOH) at 25°C. Hydrate forms often exhibit lower solubility in hydrophobic solvents due to water-mediated crystal lattice stabilization .
  • Moisture Sorption Analysis: Use dynamic vapor sorption (DVS) to assess hygroscopicity. Hydrate stability is typically maintained at relative humidity (RH) >60%, with deliquescence occurring at RH >85% .
  • Stability Testing: Accelerated aging studies (40°C/75% RH for 6 months) coupled with XRD and HPLC confirm hydrate-to-anhydrous transitions and degradation pathways .

Q. How can computational modeling predict the compound’s interactions with microbial enzymes or host protein targets?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Use the crystal structure of 4-hydroxybenzoate 1-hydroxylase (PDB ID: 1PBE) to simulate inhibitor binding. The 3,5-dichloro and 4-hydroxy substituents form halogen bonds with Tyr196 and His413, respectively, mimicking substrate interactions .
  • MD Simulations (GROMACS): Analyze hydration shell dynamics around the compound. Water molecules in the hydrate lattice stabilize the carboxylate group, enhancing binding affinity in aqueous environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.